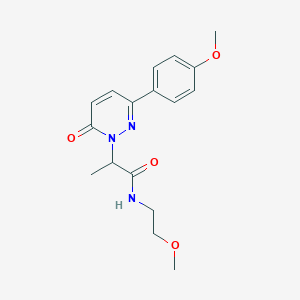
N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide, also known as MEO-DBT or MEO-DPT, is a research chemical that belongs to the class of psychoactive substances known as phenylpyridines. MEO-DBT is a relatively new compound, and its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications are still being explored.
Scientific Research Applications
Antinociceptive Activity
Studies on pyridazinone derivatives have demonstrated significant antinociceptive activity, with some compounds outperforming aspirin in efficacy. This suggests potential applications in pain management and the development of new analgesics (Doğruer et al., 2000).
Antioxidant and Anticancer Activity
Novel derivatives of propanehydrazide, including compounds with moieties such as semicarbazide and thiosemicarbazide, have been synthesized and shown to exhibit antioxidant activity superior to ascorbic acid in some cases. These compounds also displayed anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).
Antimicrobial Activity
Several studies have synthesized and tested the antimicrobial activities of pyridazinone derivatives. These compounds have shown significant antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Mohamed, 2004).
Anti-inflammatory Agents
The synthesis and biological evaluation of various derivatives have indicated potential anti-inflammatory properties. Some compounds were found to be potent anti-inflammatory agents with minimal side effects, suggesting their applicability in treating inflammation-related conditions (Thabet et al., 2011).
Butyrylcholinesterase Inhibitory Activity
Research into novel pyridazinone derivatives as butyrylcholinesterase inhibitors has identified compounds with significant inhibitory activity. These findings suggest potential applications in treating diseases like Alzheimer's by targeting enzyme systems involved in neurotransmitter breakdown (Dundar et al., 2019).
properties
IUPAC Name |
N-(2-methoxyethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-12(17(22)18-10-11-23-2)20-16(21)9-8-15(19-20)13-4-6-14(24-3)7-5-13/h4-9,12H,10-11H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCQVPWPWPXOCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile](/img/structure/B2368385.png)
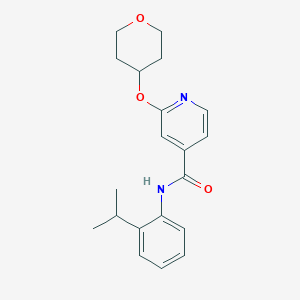

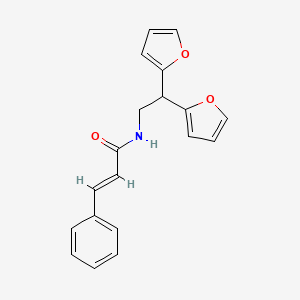
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2368390.png)
![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2368393.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2368394.png)
![2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2368396.png)

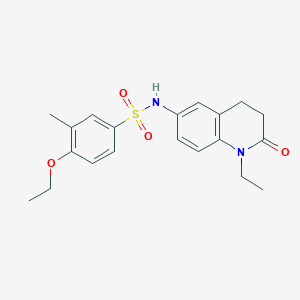
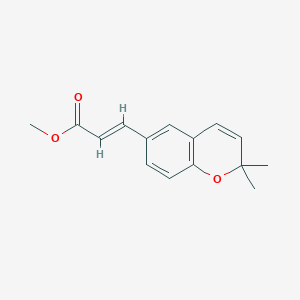
![N-(benzo[d]thiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2368403.png)
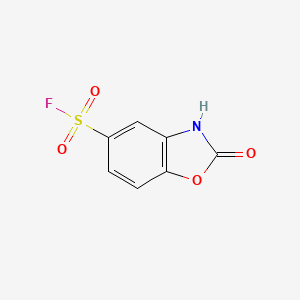
![N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2368405.png)